

Application Notes and Protocols for IC86621, a DNA-PK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IC86621 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can be induced by ionizing radiation and certain chemotherapeutic agents. By inhibiting DNA-PK, IC86621 can sensitize cancer cells to these DNA-damaging treatments, making it a promising agent for investigation in oncology.

These application notes provide detailed protocols for utilizing IC86621 in cell culture experiments to study its effects on cell viability, DNA damage response, and the DNA-PK signaling pathway.

Mechanism of Action

IC86621 acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). DNA-PKcs is a serine/threonine protein kinase that is recruited to the sites of DNA double-strand breaks by the Ku70/80 heterodimer. Upon activation, DNA-PKcs phosphorylates a number of downstream targets, including itself, to facilitate the ligation and repair of the broken DNA ends. By blocking the kinase activity of DNA-PKcs, IC86621 prevents the completion of the NHEJ repair process, leading to the accumulation of unrepaired DNA damage and subsequent cell death.



Quantitative Data Summary

The following table summarizes the key quantitative parameters of IC86621.

Parameter	Value	Reference
IC50 (DNA-PK)	120 nM	[1][2]
EC50 (DSB Repair)	68 μΜ	[1][2]

Note: IC50 (Half-maximal inhibitory concentration) for DNA-PK enzymatic activity. EC50 (Half-maximal effective concentration) for the inhibition of cellular DNA double-strand break repair.

Signaling Pathway Diagram

The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the point of inhibition by IC86621.

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References

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